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molecular formula C8H6F3NO3 B1360095 4-Methoxy-3-nitrobenzotrifluoride CAS No. 394-25-2

4-Methoxy-3-nitrobenzotrifluoride

Cat. No. B1360095
M. Wt: 221.13 g/mol
InChI Key: MAAFHLOZHBKYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06100431

Procedure details

Sodium methoxide (1.35 g; 25 mmol; 2.5 equiv) was slurried in DMSO (10 mL) and cooled in a cool water bath. Nitroethane (0.79 mL; 11 mmol; 1.1 equiv.) and 4-chloro-3-nitrobenzotrifluoride (1; 1.49 mL; 10 mmol) were mixed and added slowly dropwise with cooling such that the temperature remained between 15 and 20° C. After the addition was complete, the reaction mixture was allowed to warm slowly over 3 h from 15 to 18° C. and then stirred overnight at 18° C. to completely consume 1 according to GC analysis. Toluene (10 mL) was added and the mixture was cooled in ice water and 3 N HCl (10 mL; 30 mmol; 3 equiv) was added dropwise such that the temperature remained below 20° C. After the addition the layers were separated, and the organic solution was dried (Na2SO4) and concentrated to afford 2.60 g of crude product. Analysis of this material by 1H NMR and GC indicated that the major product was 6 with 2 and 3 as minor products. 6: 1H NMR (CDCl3) δ 8.127 (d, 1H, J=1.8 Hz); 7.803 (dd, 1 H, J=2.1, 8.7 Hz); 7.203 (d, 1H, J=9.06 Hz); 4.028 (s, 3H). GC (30 m DB-17, 100° C., 3 min; 100-280° C., 15°/min); 280° C., 1 min): tR 9.35 min.
Name
Sodium methoxide
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Nitroethane
Quantity
0.79 mL
Type
reactant
Reaction Step Two
Quantity
1.49 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[N+](CC)([O-])=O.Cl[C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][C:11]=1[N+:20]([O-:22])=[O:21].Cl>CS(C)=O>[CH3:1][O:2][C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][C:11]=1[N+:20]([O-:22])=[O:21] |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
1.35 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Nitroethane
Quantity
0.79 mL
Type
reactant
Smiles
[N+](=O)([O-])CC
Name
Quantity
1.49 mL
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
16.5 (± 1.5) °C
Stirring
Type
CUSTOM
Details
stirred overnight at 18° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a cool water bath
ADDITION
Type
ADDITION
Details
added slowly dropwise
TEMPERATURE
Type
TEMPERATURE
Details
with cooling such that the temperature
CUSTOM
Type
CUSTOM
Details
remained between 15 and 20° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
to completely consume 1 according to GC analysis
ADDITION
Type
ADDITION
Details
Toluene (10 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in ice water
CUSTOM
Type
CUSTOM
Details
remained below 20° C
ADDITION
Type
ADDITION
Details
After the addition the layers
CUSTOM
Type
CUSTOM
Details
were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic solution was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 117.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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